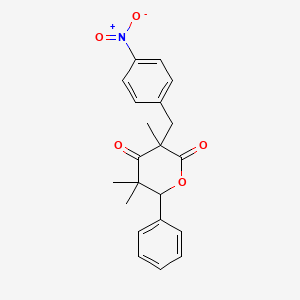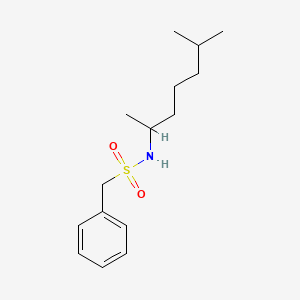![molecular formula C17H17NO5 B3979413 (4-{[(4-methylphenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B3979413.png)
(4-{[(4-methylphenoxy)acetyl]amino}phenoxy)acetic acid
Overview
Description
(4-{[(4-methylphenoxy)acetyl]amino}phenoxy)acetic acid, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MPPA is a derivative of phenoxyacetic acid, which is a class of compounds that has been studied for its anti-inflammatory and anti-tumor properties.
Mechanism of Action
(4-{[(4-methylphenoxy)acetyl]amino}phenoxy)acetic acid exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of the immune response and is involved in the production of pro-inflammatory cytokines and the growth of tumor cells. This compound inhibits the activation of NF-κB by blocking the phosphorylation of IκBα, which is a key step in the activation of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to inhibit the growth of tumor cells, making it a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
(4-{[(4-methylphenoxy)acetyl]amino}phenoxy)acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been shown to have low toxicity, making it safe for use in cell culture and animal studies. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on (4-{[(4-methylphenoxy)acetyl]amino}phenoxy)acetic acid. One area of interest is the development of more water-soluble derivatives of this compound, which could improve its effectiveness in vivo. Another area of interest is the development of this compound analogs with improved anti-inflammatory and anti-tumor properties. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases. This compound exerts its effects by inhibiting the activity of the transcription factor NF-κB, and has several advantages and limitations for lab experiments. Further research is needed to determine the safety and efficacy of this compound in vivo, as well as its potential applications in the treatment of various diseases.
Scientific Research Applications
(4-{[(4-methylphenoxy)acetyl]amino}phenoxy)acetic acid has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases. This compound has been studied for its ability to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to inhibit the growth of tumor cells, making it a potential candidate for the treatment of cancer.
properties
IUPAC Name |
2-[4-[[2-(4-methylphenoxy)acetyl]amino]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-12-2-6-14(7-3-12)22-10-16(19)18-13-4-8-15(9-5-13)23-11-17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSONGLDSOFVUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-fluorophenyl)acetyl]-3-methylpiperidine](/img/structure/B3979338.png)
![N-[2-(4-fluorophenyl)ethyl]-2-methylbenzamide](/img/structure/B3979342.png)
![N-{2-[4-(4-tert-butylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B3979351.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-2-piperidinone](/img/structure/B3979355.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3979365.png)
![1-methyl-3-[2-(4-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979373.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-5-phenylpentanamide](/img/structure/B3979382.png)


![N-(5-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B3979393.png)
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3979395.png)
![methyl N-[4-(acetylamino)benzoyl]leucinate](/img/structure/B3979406.png)

![1-(4-biphenylylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3979424.png)